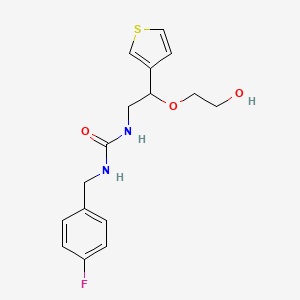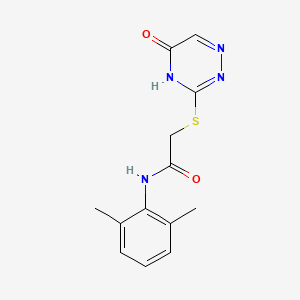
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound is also known as DMPTA and is a member of the 1,2,4-triazine family of compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves the reaction of 2,6-dimethylaniline with carbon disulfide and sodium hydroxide to form 2,6-dimethylphenyl isothiocyanate. This intermediate is then reacted with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form the desired product.
Starting Materials
2,6-dimethylaniline, carbon disulfide, sodium hydroxide, 5-amino-1,2,4-triazin-3-one, acetic anhydride
Reaction
Step 1: React 2,6-dimethylaniline with carbon disulfide and sodium hydroxide in ethanol to form 2,6-dimethylphenyl isothiocyanate., Step 2: React 2,6-dimethylphenyl isothiocyanate with 5-amino-1,2,4-triazin-3-one in the presence of acetic anhydride to form N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide.
Mécanisme D'action
The mechanism of action of DMPTA involves the inhibition of various enzymes that are essential for the proper functioning of cells. DMPTA inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the proper functioning of the nervous system in insects.
Effets Biochimiques Et Physiologiques
DMPTA has been found to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II. It also inhibits the activity of acetylcholinesterase, leading to the death of insects. DMPTA has been found to be non-toxic to mammals, making it a potential candidate for the development of anticancer drugs and agricultural pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
DMPTA has several advantages for use in lab experiments. It is easy to synthesize and has been found to be non-toxic to mammals. It exhibits significant anticancer and insecticidal activity, making it a potential candidate for the development of drugs and pesticides. However, DMPTA has some limitations as well. It is not water-soluble, making it difficult to administer in aqueous solutions. It also has limited stability in the presence of light and air, making it difficult to store for extended periods.
Orientations Futures
There are several future directions for the study of DMPTA. One potential direction is the development of DMPTA-based anticancer drugs. DMPTA has been found to exhibit significant anticancer activity against various cancer cell lines, making it a potential candidate for the development of new drugs. Another potential direction is the development of DMPTA-based agricultural pesticides. DMPTA has been found to exhibit insecticidal and acaricidal activity against various pests, making it a potential candidate for the development of new pesticides. Finally, the study of the mechanism of action of DMPTA can provide insights into the development of new drugs and pesticides that target specific enzymes involved in cell replication and repair.
Applications De Recherche Scientifique
DMPTA has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. DMPTA induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
DMPTA has also been investigated for its potential use as an agricultural pesticide. It has been found to exhibit insecticidal and acaricidal activity against various pests, including aphids, spider mites, and whiteflies. DMPTA acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-4-3-5-9(2)12(8)15-11(19)7-20-13-16-10(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQDMFTFXJRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

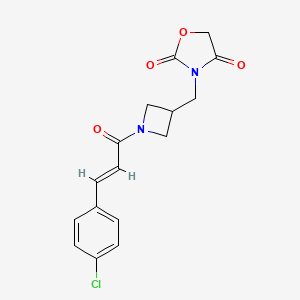
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
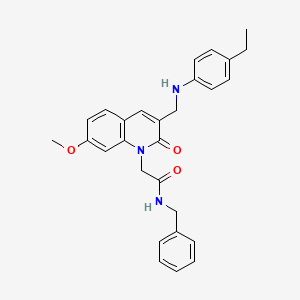
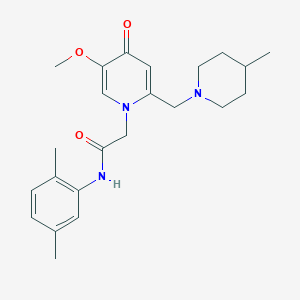
![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)
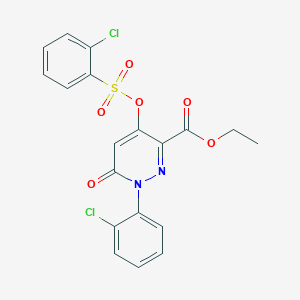
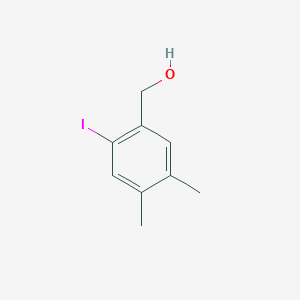
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2899287.png)
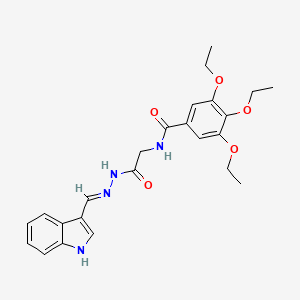
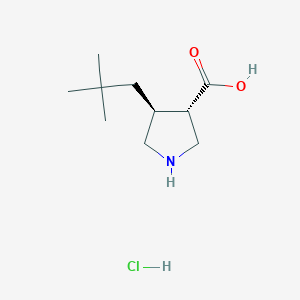
![2-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2899292.png)
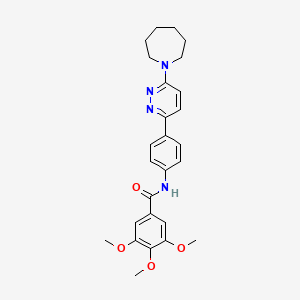
![N-(3-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2899294.png)
